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molecular formula C7H4INO4 B1293606 3-Iodo-5-nitrobenzoic acid CAS No. 6313-17-3

3-Iodo-5-nitrobenzoic acid

Cat. No. B1293606
M. Wt: 293.02 g/mol
InChI Key: GFGURBBHVJTXDU-UHFFFAOYSA-N
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Patent
US08193368B2

Procedure details

To a solution of 3-iodo-5-nitrobenzoic acid (20.00 g, 0.068 mol) in methanol (50 mL) was added SOCl2 (5.45 mL, 0.075 mol) at 0° C. The reaction mixture was allowed to warm to room temperature and was then heated to reflux for 2 hours. The reaction was cooled and solvent was removed in vacuo to afford 3-Iodo-5-nitro-benzoic acid methyl ester as light yellow solid (20.67 g, 99%). MS (M+H)=309.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].O=S(Cl)Cl.[CH3:18]O>>[CH3:18][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=[C:2]([I:1])[CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
5.45 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.67 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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